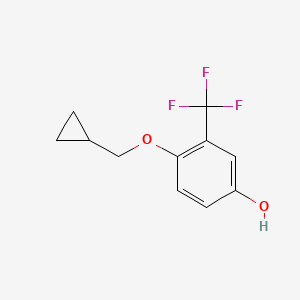
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to various chemical reactions to introduce the cyclopropylmethoxy and trifluoromethyl groups.
Cyclopropylmethoxy Group Introduction: This step involves the reaction of the phenol derivative with cyclopropylmethanol in the presence of a suitable catalyst, such as a strong acid or base, to form the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of catalysts, reaction temperature, and pressure, as well as the purification methods employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the phenol ring, leading to the formation of different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the phenol ring or the trifluoromethyl group.
Applications De Recherche Scientifique
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving phenolic compounds.
Medicine: Its potential pharmacological properties are being explored, including its use as a precursor for developing new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The phenol group can interact with various enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its bioavailability and pharmacokinetics.
Pathways Involved: The compound can modulate oxidative stress pathways, enzyme inhibition, and receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the cyclopropylmethoxy group, making it less complex and potentially less versatile in certain applications.
4-(Cyclopropylmethoxy)phenol: Lacks the trifluoromethyl group, which may reduce its stability and lipophilicity compared to 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol.
3-(Trifluoromethyl)phenol: Similar to 4-(Trifluoromethyl)phenol but with the trifluoromethyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness
The combination of these groups enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial contexts .
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXVKMUDJGDWEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733712 |
Source


|
| Record name | 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243463-05-9 |
Source


|
| Record name | 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
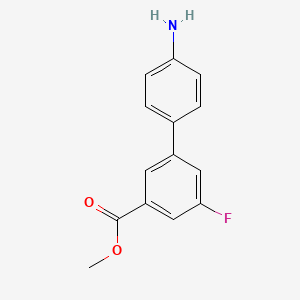
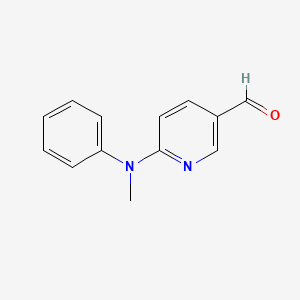
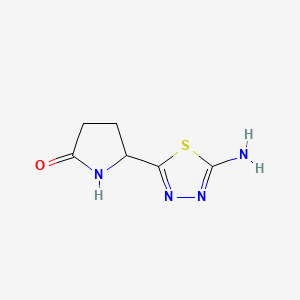
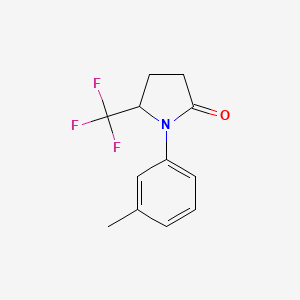

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)

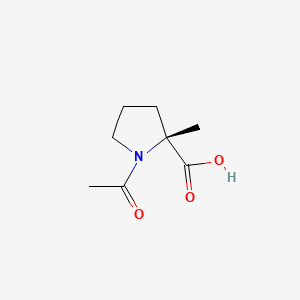

![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)

![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)
![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)

